5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione
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Overview
Description
5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. Indoline-2,3-dione derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a unique structure with a methyl group at the 5-position, a 3-(m-tolyloxy)propyl substituent, and an indoline-2,3-dione core, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione typically involves the following steps:
Formation of the Indoline-2,3-dione Core: The indoline-2,3-dione core can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Introduction of the 3-(m-tolyloxy)propyl Group: This step involves the alkylation of the indoline-2,3-dione core with 3-(m-tolyloxy)propyl bromide under basic conditions.
Methylation at the 5-Position: The final step is the methylation of the indoline-2,3-dione core at the 5-position using a suitable methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: Reduction of the indoline-2,3-dione core can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: It is used as a probe to study biological pathways and interactions involving indoline-2,3-dione derivatives.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: The parent compound with a simpler structure and similar reactivity.
5-Methylindoline-2,3-dione: Lacks the 3-(m-tolyloxy)propyl group but shares the methylation at the 5-position.
3-(m-Tolyloxy)propylindoline-2,3-dione: Lacks the methylation at the 5-position but has the 3-(m-tolyloxy)propyl group.
Uniqueness
5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is unique due to the combination of the 5-methyl and 3-(m-tolyloxy)propyl substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-5-3-6-15(11-13)23-10-4-9-20-17-8-7-14(2)12-16(17)18(21)19(20)22/h3,5-8,11-12H,4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPMGQXZUIRUGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)C)C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321809 |
Source
|
Record name | 5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
620931-60-4 |
Source
|
Record name | 5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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